molecular formula C18H18FN5O3S B6455193 5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549020-91-7

5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6455193
CAS No.: 2549020-91-7
M. Wt: 403.4 g/mol
InChI Key: HRJBEELEPRVRIE-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds known for their wide range of biological activities . The quinoline sulfonyl group attached to the piperazine ring suggests that this compound might have been designed for specific interactions with biological targets.


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it likely involves the condensation of a suitably protected quinoline sulfonyl piperazine with a 5-fluoro-6-methyl-2-aminodihydropyrimidin-4-one .


Molecular Structure Analysis

The compound contains a dihydropyrimidinone core, which is a six-membered ring with two nitrogen atoms and a carbonyl group. It also has a piperazine ring, which is a saturated six-membered ring with two nitrogen atoms, and a quinoline moiety, which is a fused benzene and pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the carbonyl group in the dihydropyrimidinone ring could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance its water solubility, while the fluorine atom could influence its lipophilicity and metabolic stability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The quinoline moiety is often seen in compounds with anti-malarial activity, and the piperazine ring is common in compounds with CNS activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Further studies could be conducted to elucidate the biological activity of this compound. This could include in vitro and in vivo testing, as well as studies to determine its mechanism of action .

Properties

IUPAC Name

5-fluoro-4-methyl-2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3S/c1-12-15(19)17(25)22-18(21-12)23-8-10-24(11-9-23)28(26,27)14-6-2-4-13-5-3-7-20-16(13)14/h2-7H,8-11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJBEELEPRVRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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